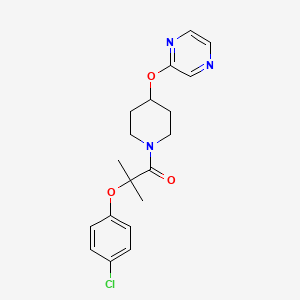

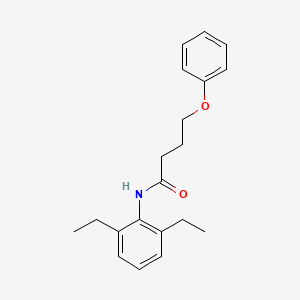

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

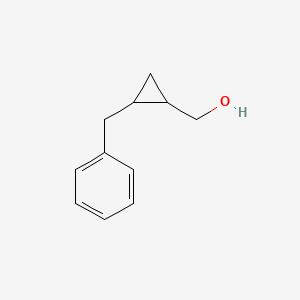

This compound is a complex organic molecule that contains several functional groups: a benzenesulfonyl group, a methoxyphenyl group, a methyl group, and an oxazole ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway. However, the synthesis could potentially involve reactions such as sulfonation, methylation, and the formation of the oxazole ring through cyclization.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an aromatic ring (benzene) and an oxazole ring suggests that the compound could have a planar structure. The electron-donating methoxy group and electron-withdrawing sulfonyl group could create interesting electronic effects within the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions, while the oxazole ring might participate in nucleophilic substitution reactions. The methoxy group could act as a directing group in these reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups (like sulfonyl and methoxy) could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces present.Scientific Research Applications

Antimicrobial and Anticoccidial Activities

Certain derivatives of benzenesulfonyl compounds have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives and quinazolinone derivatives have shown good to moderate activities against test microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007); (Habib et al., 2013). Additionally, compounds with benzenesulfonamide moiety have been synthesized and shown promising activities as coccidiostats, offering a new approach for coccidiosis treatment in poultry (Georgiadis, 1976).

Catalysis and Synthetic Chemistry

Sulfonated Schiff base copper(II) complexes derived from benzenesulfonamide have been identified as efficient and selective catalysts in the oxidation of alcohols, illustrating their utility in organic synthesis and potential industrial applications (Hazra et al., 2015). Furthermore, research on the synthesis of benzocarbazoloquinones through oxidative cyclization indicates the role of benzenesulfonyl compounds in facilitating complex chemical transformations (Rajeswaran & Srinivasan, 1994).

Photodynamic Therapy and Cancer Treatment

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds possess excellent photophysical and photochemical properties, including high singlet oxygen quantum yields, making them promising candidates as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Bioactivity and Drug Design

The synthesis and bioactivity studies of new benzenesulfonamide derivatives have been directed towards exploring their potential as inhibitors of enzymes like carbonic anhydrase, which is significant in the context of drug design and medicinal chemistry. Some of these compounds have exhibited strong inhibition of human cytosolic isoforms, highlighting their therapeutic prospects (Gul et al., 2016).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area.

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry if it shows biological activity, or in materials science if it has unique physical properties. Further studies would be needed to explore these possibilities.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.

properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-18-16-17(24(20,21)14-6-4-3-5-7-14)19-15(23-16)12-8-10-13(22-2)11-9-12/h3-11,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEXXCXOERMNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676700.png)

![1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2676709.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676714.png)

![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)

![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide](/img/no-structure.png)

![1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2676722.png)